molecular formula C10H16FNO2 B13514165 Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate

Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate

Cat. No.: B13514165
M. Wt: 201.24 g/mol
InChI Key: KWAGGSLWEKKWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate is a complex organic compound belonging to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the azabicyclo scaffold, which is central to the compound’s structure . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate involves its interaction with specific molecular targets in the body. This can include binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly alter the compound’s reactivity and interaction with biological targets .

Properties

Molecular Formula

C10H16FNO2

Molecular Weight

201.24 g/mol

IUPAC Name

ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate

InChI

InChI=1S/C10H16FNO2/c1-2-14-8(13)9-3-4-10(11,5-9)7-12-6-9/h12H,2-7H2,1H3

InChI Key

KWAGGSLWEKKWKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(C1)(CNC2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.